

Application Note: Structural Elucidation of Piperolactam A using NMR Spectroscopy

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Compound of Interest

Compound Name: Piperolactam A

Cat. No.: B175036

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Piperolactam A is a naturally occurring aristolactam alkaloid found in various plant species, including those from the Piper (pepper) and Aristolochia genera.[1] This class of compounds has garnered significant interest due to its diverse biological activities. The precise structural determination of **Piperolactam A** is a critical step in understanding its chemical properties and potential therapeutic applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable and powerful technique for the unambiguous structural elucidation of such natural products.[2][3] This application note provides a detailed overview of the NMR-based methodologies and protocols for the complete structural assignment of **Piperolactam A**.

Data Presentation

The structural elucidation of **Piperolactam A** is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The key quantitative data, including ^1H and ^{13}C chemical shifts, are summarized below. This data was acquired in CD_3OD . [4]

Table 1: ^1H NMR (500 MHz) and ^{13}C NMR (125 MHz) Data for **Piperolactam A** in CD_3OD [4]

Position	¹³ C Chemical Shift (δ) ppm	¹ H Chemical Shift (δ) ppm (Multiplicity, J in Hz)	Key HMBC Correlations (¹ H → ¹³ C)	Key COSY Correlations (¹ H ↔ ¹ H)
1	149.5 (C)	-	-	-
2	151.4 (C)	-	-	-
3	107.0 (CH)	7.14 (s)	C-1, C-4, C-4a, C-10b	-
3a	128.5 (C)	-	-	-
4	172.1 (C=O)	-	-	-
5	-	-	-	-
6	108.6 (CH)	7.75 (s)	C-4, C-7a, C-10a, C-10b	-
7	128.9 (CH)	9.40 (m)	C-6, C-8, C-10a	H-8
8	126.2 (CH)	7.50 (m)	C-7, C-9, C-10a	H-7, H-9
9	129.6 (CH)	7.50 (m)	C-8, C-10	H-8, H-10
10	127.5 (CH)	7.82 (m)	C-9, C-7a	H-9
10a	135.5 (C)	-	-	-
10b	115.8 (C)	-	-	-
10c	135.6 (C)	-	-	-
1-OH	-	-	-	-
2-OCH ₃	57.4 (CH ₃)	4.07 (s)	C-2	-
NH	-	-	-	-

Experimental Protocols

The following protocols outline the key experiments for the structural elucidation of **Piperolactam A**.

Sample Preparation

- Isolation: **Piperolactam A** is first isolated from its natural source (e.g., Piper betle) using chromatographic techniques such as column chromatography.[4]
- Sample Purity: The purity of the isolated compound should be assessed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A high-purity sample is crucial for obtaining clean and interpretable NMR spectra.
- NMR Sample Preparation:
 - Accurately weigh approximately 1-5 mg of purified **Piperolactam A**.
 - Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., methanol- d_4 , CD_3OD). The choice of solvent is critical and should be one in which the compound is fully soluble and which has minimal overlapping signals with the analyte.
 - Transfer the solution to a standard 5 mm NMR tube.
 - Ensure the solution is free of any particulate matter. If necessary, filter the solution through a small plug of glass wool directly into the NMR tube.

NMR Data Acquisition

All NMR experiments should be performed on a high-field NMR spectrometer (e.g., 500 MHz or higher) to ensure adequate signal dispersion and sensitivity.[5] A standard workflow for data acquisition is as follows:

a) 1D NMR Experiments:

- 1H NMR (Proton): This is the initial and most fundamental experiment.
 - Pulse Sequence: Standard single-pulse (zg30 or similar).
 - Spectral Width: ~12-16 ppm.

- Acquisition Time: 2-4 seconds.
 - Relaxation Delay (d1): 1-2 seconds.
 - Number of Scans: 16-64 scans, depending on the sample concentration.
 - Purpose: To determine the number of different proton environments, their chemical shifts, signal integrations (relative number of protons), and coupling patterns (J-coupling).
 - ¹³C NMR (Carbon-13): Provides information on the carbon skeleton.
 - Pulse Sequence: Standard proton-decoupled (zgpg30 or similar).
 - Spectral Width: ~200-220 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay (d1): 2 seconds.
 - Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.
 - Purpose: To identify the number of unique carbon atoms and their chemical environments (e.g., aliphatic, aromatic, carbonyl).
 - DEPT (Distortionless Enhancement by Polarization Transfer): Used to differentiate between CH, CH₂, and CH₃ groups.
 - Pulse Sequences: DEPT-45, DEPT-90, and DEPT-135.
 - Parameters: Similar to ¹³C NMR.
 - Purpose: To determine the multiplicity of each carbon signal, which is crucial for assigning the carbon skeleton.
- b) 2D NMR Experiments:
- COSY (Correlation Spectroscopy): Identifies proton-proton couplings through bonds.[6]
 - Pulse Sequence: Standard COSY90 or DQF-COSY.[7]

- Spectral Width: Same as ^1H NMR in both dimensions.
- Number of Increments (F1): 256-512.
- Number of Scans per Increment: 2-8.
- Purpose: To establish spin systems by identifying which protons are coupled to each other, typically over two to three bonds. This helps in assembling molecular fragments.
- HSQC (Heteronuclear Single Quantum Coherence) or HMQC: Correlates protons directly to their attached carbons (one-bond ^1H - ^{13}C correlation).[\[6\]](#)[\[8\]](#)
 - Pulse Sequence: Standard HSQC with sensitivity enhancement (e.g., `hsqcedetgpsisp2.2`).
 - ^1H Spectral Width (F2): Same as ^1H NMR.
 - ^{13}C Spectral Width (F1): Same as ^{13}C NMR.
 - Number of Increments (F1): 128-256.
 - Number of Scans per Increment: 4-16.
 - Purpose: To definitively assign the proton signal to its corresponding carbon atom.
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[\[6\]](#)[\[8\]](#)
 - Pulse Sequence: Standard HMBC (e.g., `hmbcgpndqf`).
 - Parameters: Similar to HSQC.
 - Long-Range Coupling Delay (d6): Optimized for a J-coupling of ~8 Hz to observe 2- and 3-bond correlations.
 - Purpose: To connect the molecular fragments identified from COSY data. It is particularly useful for identifying connections across quaternary carbons and heteroatoms.
- NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY: Identifies protons that are close in space (through-space correlation).

- Pulse Sequence: Standard NOESY (e.g., noesysgpph).
- Mixing Time (d8): 300-800 ms.
- Parameters: Similar to COSY.
- Purpose: To determine the relative stereochemistry and 3D conformation of the molecule by identifying protons that are spatially proximate, regardless of their through-bond connectivity.

Visualizations

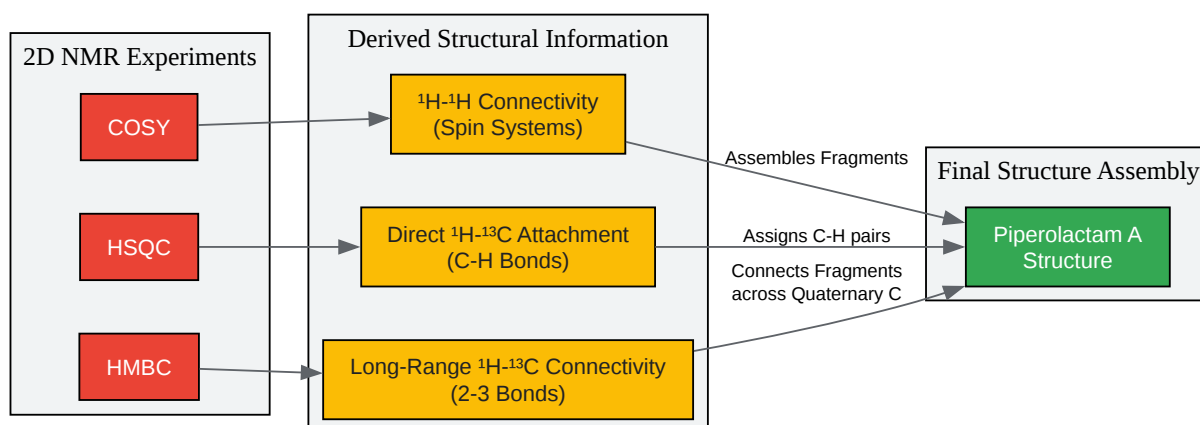
Experimental Workflow

The logical flow of experiments for the structural elucidation of **Piperolactam A** is depicted below.

Caption: Workflow for the structural elucidation of **Piperolactam A**.

Key 2D NMR Correlations for Piperolactam A

The following diagram illustrates the logical relationships between different NMR experiments and the structural information they provide for **Piperolactam A**.



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Caption: Logic diagram of 2D NMR data interpretation for structure assembly.

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